2-(Difluoromethyl)quinoline

Overview

Description

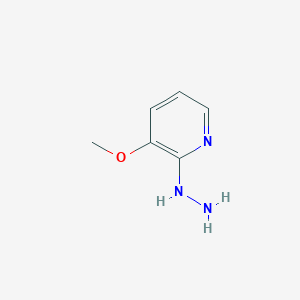

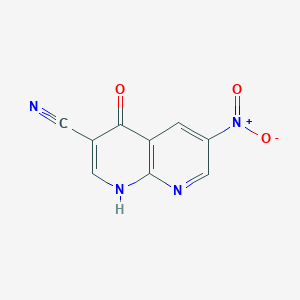

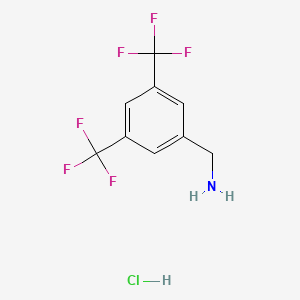

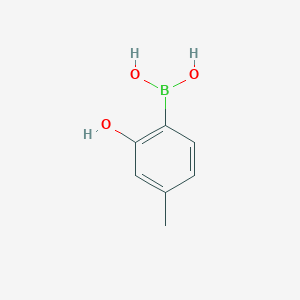

2-(Difluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H7F2N and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Free Synthesis

A study by Fan et al. (2019) highlights a metal-free method for synthesizing 2-difluoromethylated quinolines, utilizing a DBU-promoted cascade Michael addition/cyclization process. This approach allows the assembly of various highly functionalized quinolines under mild conditions, extending the utility of 2-(difluoromethyl)quinoline in organic synthesis (Fan et al., 2019).

Electrochemical Methods

Zhang et al. (2022) developed an efficient, green electrochemical N-ortho-selective difluoromethylation method for various quinoline and isoquinoline N-oxides. The method leverages sodium difluoromethanesulfinate as a difluoromethyl moiety source, enabling good to excellent yields under a constant current and scaling up possibilities (Zhang et al., 2022).

Light-Mediated Synthesis

Xiao et al. (2016) describe a synthesis of gem-difluorinated fused quinolines through a visible light-mediated cascade radical cyclization. This method leverages chlorodifluoroacetic acid as a building block, demonstrating an innovative approach in the synthesis of gem-difluorinated heterocyclic rings (Xiao et al., 2016).

Agrochemical Research

Aribi et al. (2018) explored the use of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates in the development of potential agrochemical ingredients. This work shows the versatility of quinoline derivatives in agricultural applications, highlighting the role of this compound in creating functionally diverse structures for agrochemical research (Aribi et al., 2018).

Cancer Drug Discovery

Solomon and Lee (2011) note that quinoline compounds, including those derived from this compound, are significant in cancer drug discovery. These compounds exhibit anticancer activity and are used to synthesize molecules with medicinal benefits, such as anti-malarial and anti-microbial properties (Solomon & Lee, 2011).

Bioimaging Applications

Chen et al. (2019) demonstrate the use of quinoline derivatives in bioimaging. They achieved a catalyst-free synthesis of 7-aminoquinolines with strong intramolecular charge-transfer fluorescence, applied in live-cell imaging and specifically targeting Golgi apparatus in various cell lines (Chen et al., 2019).

Corrosion Inhibition

Verma, Quraishi, and Ebenso (2020) highlight the effectiveness of quinoline derivatives as anticorrosive materials. The high electron density of these compounds makes them suitable for forming stable chelating complexes with metallic surfaces, indicating potential applications in industrial settings (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

Target of Action

Quinolines, including 2-(Difluoromethyl)quinoline, are known to exhibit a broad range of biological activities . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal function of these enzymes, leading to inhibition of bacterial growth .

Biochemical Pathways

The action of quinolines affects the DNA supercoiling process, which is crucial for various DNA transactions, including replication, transcription, and recombination . By inhibiting gyrase and topoisomerase IV, quinolines disrupt these processes, leading to bacterial cell death .

Pharmacokinetics

Quinolines in general are known for their excellent tissue penetration, which enhances their bioavailability

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By disrupting the function of gyrase and topoisomerase IV, it prevents the bacteria from replicating their DNA, leading to cell death .

Action Environment

The efficacy and stability of this compound, like other quinolines, can be influenced by various environmental factors. For instance, the presence of water has been found to be a key factor in the difluoromethylation reaction involving quinolines . Additionally, light conditions may also play a role, as some quinoline reactions are known to be induced by visible light .

Safety and Hazards

Future Directions

The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to the formation of stable enzyme-substrate complexes, thereby influencing the metabolic pathways of the compound. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases, which can modulate cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation . Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular and physiological responses. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism. The effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, which play a role in its cellular uptake and efflux . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the bioavailability and therapeutic efficacy of the compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects . The localization of this compound within these compartments can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSLQVUFNFDCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599429 | |

| Record name | 2-(Difluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075184-01-8 | |

| Record name | 2-(Difluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)